molecular formula C11H9ClN2O2 B8642825 4-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

4-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B8642825
M. Wt: 236.65 g/mol
InChI Key: HQCOYHWULUUMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(3-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

4-(3-chlorophenyl)-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9ClN2O2/c1-14-6-9(10(13-14)11(15)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16)

InChI Key

HQCOYHWULUUMDK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vigorously stirred solution diethyl ether (215 mL) in 40% KOH (160 mL) in a plastic bottle at 0° C. was added 1-methyl-3-nitrosoguanidine (15.5 g, 105 mmol) over a period of 5 minutes and stirred for 0.5 h at 0° C. The mixture was then transferred to a plastic separatory funnel from which the aqueous phase was separated from the organic phase. The organic phase was then added very slowly over a period of 0.5 h to a plastic bottle containing a solution of 7-7 (6.4 g, 32.5 mmol) in diethyl ether (130 mL) at 0° C. and stirred overnight. The system was then bubbled through with nitrogen for 0.5 h and the reaction contents were poured in to a round bottom flask and the contents were concentrated in vacuo to yield a yellow solid. To a solution of this yellow solid (1.0 g, 4.19 mmol) in DMF (8 mL) at 25° C. was added cesium carbonate (2.04 g, 6.28 mmol) and iodomethane (0.314 mL, 5.0 mmol) and the system was stirred overnight. The mixture was diluted with EtOAc and washed with water. The combined organic layers were dried over MgSO4 and concentrated to a gold oil. To this gold oil (1.0 g, 3.96 mmol) in DCM (8 mL) at 25° C. was added lead tetraacetate (2.63 g, 5.94 mmol) and the system was stirred for 2 h. The system was cooled to 0° C. and any excess lead tetraacetate was destroyed with a drop of acetic acid and 3 drops of hydrazine hydrate. The mixture was then dried over potassium carbonate, concentrated and purified by normal phase silica gel chromatography (0 to 100% EtOAc in hexanes) to afford a white solid. To a solution of this white solid (0.466 g, 1.85 mmol) in THF (2.0 mL) and MeOH (2.0 mL) at 25° C. was added a 1M solution of KOH (2.79 mL, 2.79 mmol) and the system was stirred overnight. The mixture was then neutralized with 1N HCl to a pH of 5. Solvent was then removed in vacuo and the residue was azeotroped 2× with toluene to afford the title compound as a yellow powder. ESI+ MS: [M+H]÷ 237.2.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
215 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.4 g
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
[Compound]
Name
solid
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
2.04 g
Type
reactant
Reaction Step Five
Quantity
0.314 mL
Type
reactant
Reaction Step Five
Name
Quantity
8 mL
Type
solvent
Reaction Step Five
[Compound]
Name
oil
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
2.63 g
Type
reactant
Reaction Step Six
Name
Quantity
8 mL
Type
solvent
Reaction Step Six
[Compound]
Name
solid
Quantity
0.466 g
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
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2 mL
Type
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Reaction Step Seven
Name
Quantity
2 mL
Type
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Reaction Step Seven
Name
Quantity
2.79 mL
Type
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Reaction Step Seven

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